(S)-3-Methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride
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Overview
Description
(S)-3-Methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiophene ring, a pyrrolidine moiety, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural similarity to other thiophene carboxamides , it may bind to its target proteins and modulate their activity, leading to changes in cellular processes.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and pathway information .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine derivatives and suitable leaving groups.
Carboxamide Formation: The carboxamide group is formed by reacting the intermediate with an amine, followed by acylation.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or organometallic reagents under controlled temperatures.
Major Products
Oxidation Products: Thiophene sulfoxides or sulfones.
Reduction Products: Amines derived from the carboxamide group.
Substitution Products: Various substituted thiophene derivatives.
Scientific Research Applications
(S)-3-Methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-Methylthiophene-2-carboxamide: Lacks the pyrrolidine moiety, resulting in different chemical and biological properties.
N-(Pyrrolidin-3-yl)thiophene-2-carboxamide: Similar structure but without the methyl group, affecting its reactivity and applications.
Thiophene-2-carboxamide derivatives: Various derivatives with different substituents on the thiophene ring.
Uniqueness
(S)-3-Methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride is unique due to the combination of the thiophene ring, pyrrolidine moiety, and carboxamide group, which confer distinct chemical reactivity and potential biological activities.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
3-methyl-N-[(3S)-pyrrolidin-3-yl]thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS.ClH/c1-7-3-5-14-9(7)10(13)12-8-2-4-11-6-8;/h3,5,8,11H,2,4,6H2,1H3,(H,12,13);1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQYQDRXQXBQKD-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)C(=O)N[C@H]2CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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